

# Application Notes and Protocols for Measuring Envudeucitinib's TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Envudeucitinib** (also known as ESK-001) is an oral, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a crucial mediator of signaling pathways for key cytokines involved in inflammation and autoimmune diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[3][4][5] Unlike other JAK inhibitors that bind to the active kinase domain, **Envudeucitinib** is an allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2.[6][7] This mechanism allows for high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more targeted therapeutic approach with an improved safety profile.[8][7]

These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of **Envudeucitinib** on TYK2 signaling pathways. The described methods are essential for preclinical and translational research to characterize the potency and selectivity of **Envudeucitinib** and similar TYK2 inhibitors.

# **Key Signaling Pathways**

TYK2 is integral to the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, TYK2 and another JAK family member are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated



STATs then translocate to the nucleus to regulate the transcription of target genes.

Envudeucitinib's inhibition of TYK2 blocks these downstream events.





Click to download full resolution via product page

**Caption:** TYK2 Signaling Pathway and **Envudeucitinib**'s Point of Inhibition.

# Data Presentation: Potency and Selectivity of TYK2 Inhibition

The following tables summarize the inhibitory activity of **Envudeucitinib**'s predecessor, Deucravacitinib (BMS-986165), which shares a similar mechanism of action, and other relevant JAK inhibitors. This data is crucial for comparing the potency and selectivity of novel compounds.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165) in Cellular Assays

| Assay Type              | Cytokine<br>Stimulant | Downstrea<br>m Readout      | Cell Type  | IC50 (nM) | Reference |
|-------------------------|-----------------------|-----------------------------|------------|-----------|-----------|
| TYK2-<br>dependent      | IL-23                 | pSTAT3                      | T-cells    | ~14       | [9]       |
| TYK2-<br>dependent      | IL-12                 | pSTAT4                      | T-cells    | ~2-14     | [9]       |
| TYK2-<br>dependent      | Type I IFN            | IFN-<br>responsive<br>genes | T-cells    | ~2-14     | [9]       |
| JAK1/JAK3-<br>dependent | IL-2                  | pSTAT5                      | T-cells    | >4000     | [7]       |
| JAK2-<br>dependent      | EPO                   | pSTAT5                      | TF-1 cells | >6000     | [7]       |

Table 2: Comparative Selectivity of JAK Inhibitors in Cell-Based Assays



| Inhibitor           | Target               | TYK2<br>IC50 (nM) | JAK1<br>IC50 (nM) | JAK2<br>IC50 (nM) | JAK3<br>IC50 (nM) | Referenc<br>e |
|---------------------|----------------------|-------------------|-------------------|-------------------|-------------------|---------------|
| Deucravaci<br>tinib | TYK2<br>(Allosteric) | 1.2 - 6.4         | >4000             | >6000             | >4000             | [7][10]       |
| Tofacitinib         | Pan-JAK              | Potent            | Potent            | Potent            | Potent            | [11]          |
| Ruxolitinib         | JAK1/JAK2            | Potent            | Potent            | Potent            | Moderate          | [11]          |

# **Experimental Protocols**

The following protocols describe key cell-based assays to determine the inhibitory effect of **Envudeucitinib** on TYK2-mediated signaling.

# **Phospho-STAT (pSTAT) Flow Cytometry Assay**

This assay directly measures the phosphorylation of STAT proteins downstream of TYK2 activation in response to cytokine stimulation.



Click to download full resolution via product page

Caption: Experimental Workflow for the Phospho-STAT Flow Cytometry Assay.

#### Protocol:

- Cell Preparation:
  - Isolate primary cells, such as human peripheral blood mononuclear cells (PBMCs), or use a relevant cell line (e.g., NK-92 for IL-12 stimulation, Kit225 for IL-23).[11][12][13]
  - Wash and resuspend cells in an appropriate assay buffer.



- Seed cells into a 96-well plate at a predetermined density.
- Compound Treatment:
  - Prepare serial dilutions of **Envudeucitinib** in the assay buffer.
  - Add the compound dilutions to the cells and pre-incubate for 1-2 hours at 37°C. Include vehicle-only (e.g., DMSO) and no-treatment controls.
- · Cytokine Stimulation:
  - Add the specific cytokine to stimulate the TYK2 pathway (e.g., IL-12 to induce pSTAT4, IL-23 to induce pSTAT3, or IFN-α to induce pSTAT5).[10][11][12][14]
  - Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Fixation and Permeabilization:
  - Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde).
  - Permeabilize the cells with a permeabilization buffer (e.g., methanol or a saponin-based buffer) to allow antibody entry.
- Immunostaining:
  - Incubate the cells with a fluorescently labeled antibody specific for the phosphorylated
    STAT of interest (e.g., anti-pSTAT4-PE, anti-pSTAT3-AF647).[12]
  - Wash the cells to remove unbound antibodies.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the cell population of interest.
  - Quantify the median fluorescence intensity (MFI) of the pSTAT signal.
- Data Analysis:



- Normalize the MFI values to the vehicle-treated control.
- Plot the normalized MFI against the log concentration of Envudeucitinib and fit a doseresponse curve to determine the IC50 value.[12]

## **STAT-Responsive Luciferase Reporter Gene Assay**

This assay measures the transcriptional activity of STATs, providing a functional readout of the entire signaling cascade.

#### Protocol:

- Cell Line and Plasmids:
  - Use a suitable cell line, such as HEK293T, that is responsive to the chosen cytokine.[15]
  - Co-transfect the cells with a STAT-responsive luciferase reporter plasmid (containing STAT binding elements driving luciferase expression) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.[15]
- · Cell Seeding and Treatment:
  - Seed the transfected cells into a 96-well plate and allow them to adhere.
  - Starve the cells in a low-serum medium for several hours before treatment.
  - Treat the cells with serial dilutions of **Envudeucitinib** for 1-2 hours.
- Cytokine Stimulation:
  - Stimulate the cells with the appropriate cytokine for a longer duration (e.g., 6-24 hours) to allow for gene transcription and protein expression.
- Luciferase Assay:
  - Lyse the cells and measure the luciferase activity of both the experimental and control reporters using a dual-luciferase reporter assay system and a luminometer.[15]
- Data Analysis:



- Normalize the STAT-responsive luciferase signal to the control reporter signal.
- Calculate the fold induction of luciferase activity relative to the unstimulated control.
- Plot the percentage of inhibition against the log concentration of Envudeucitinib to determine the IC50 value.

## **Cytokine Release Assay**

This assay measures the downstream functional consequence of TYK2 inhibition by quantifying the production and secretion of key inflammatory cytokines.

#### Protocol:

- Cell Culture and Treatment:
  - Culture primary cells (e.g., PBMCs or purified CD4+ T cells) in appropriate media.[14][16]
  - Pre-treat the cells with various concentrations of **Envudeucitinib** for 1-2 hours.
- Cell Stimulation:
  - Stimulate the cells with relevant stimuli to induce cytokine production (e.g., anti-CD3/CD28 beads in the presence of IL-23 to induce IL-17A production from T cells).[14]
  - Incubate for 24-72 hours to allow for cytokine accumulation in the supernatant.
- Quantification of Cytokines:
  - Collect the cell culture supernatant.
  - Measure the concentration of the cytokine of interest (e.g., IL-17A, IFN-γ) using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
- Data Analysis:
  - Generate a standard curve using recombinant cytokine standards.
  - Determine the concentration of the cytokine in each sample.



 Calculate the percentage of inhibition for each Envudeucitinib concentration relative to the vehicle-treated control and determine the IC50 value.

## Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the inhibitory activity of **Envudeucitinib** on TYK2-mediated signaling pathways. By employing a combination of pSTAT analysis, reporter gene assays, and functional cytokine release assays, researchers can comprehensively characterize the potency, selectivity, and mechanism of action of **Envudeucitinib** and other novel TYK2 inhibitors, thereby facilitating their development as targeted therapies for a range of immune-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. About TYK2 | Alumis Inc. [alumis.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase
  2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized,
  Double-Blind, Placebo-Controlled Trial ACR Meeting Abstracts [acrabstracts.org]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]







- 10. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Unlocking TYK2 in Autoimmune and Inflammatory Diseases Application Notes ICE Bioscience [en.ice-biosci.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Envudeucitinib's TYK2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#cell-based-assays-to-measure-envudeucitinib-s-tyk2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com